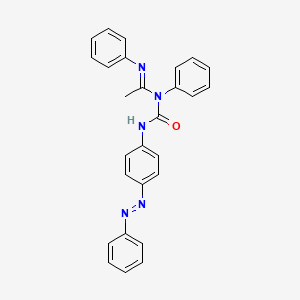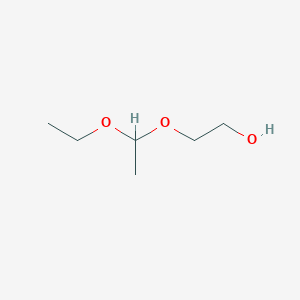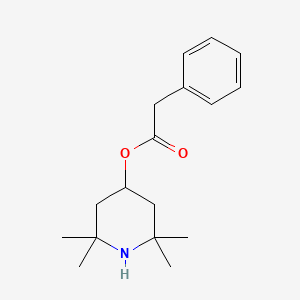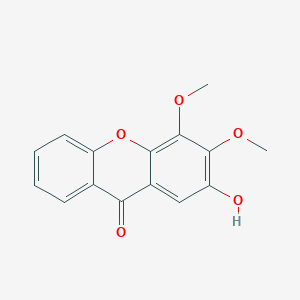
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- typically involves the following steps:
Formation of the Azo Group: The azo group (N=N) is usually formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid.
Coupling Reaction: The diazonium salt formed in the previous step is then coupled with another aromatic compound to form the azo compound.
Urea Formation: The final step involves the reaction of the azo compound with isocyanates or other urea-forming reagents under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale reactions with precise control over temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a precursor or intermediate in the synthesis of various dyes and pigments.
Analytical Chemistry: Employed in colorimetric analysis and as indicators.
Biology and Medicine
Biological Staining: Used in staining techniques for microscopy.
Industry
Textile Industry: Utilized in the dyeing and printing of fabrics.
Plastics and Polymers: Incorporated into polymer matrices for coloration.
Mechanism of Action
The mechanism of action of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings may engage in π-π interactions with other molecules. These interactions can affect the compound’s reactivity and its role in different applications.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing and pigmentation.
Aromatic Amines: Compounds formed through the reduction of azo groups.
Quinones: Oxidized derivatives of aromatic compounds.
Uniqueness
The unique combination of the azo group with the urea moiety and the specific aromatic substitutions makes this compound distinct. Its specific reactivity and applications may differ from other azo compounds due to these structural features.
Conclusion
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex and versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.
Properties
CAS No. |
73840-13-8 |
|---|---|
Molecular Formula |
C27H23N5O |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(C-methyl-N-phenylcarbonimidoyl)-1-phenyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C27H23N5O/c1-21(28-22-11-5-2-6-12-22)32(26-15-9-4-10-16-26)27(33)29-23-17-19-25(20-18-23)31-30-24-13-7-3-8-14-24/h2-20H,1H3,(H,29,33) |
InChI Key |
KQZGTVDZIQNPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)


![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)



![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
